molecular formula C24H30O4 B13847634 6beta,17-Norethindrone Diacetate

6beta,17-Norethindrone Diacetate

Cat. No.: B13847634
M. Wt: 382.5 g/mol
InChI Key: HAOSCSLOOIYAJH-QTUOJBIFSA-N
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Description

6β,17-Norethindrone Diacetate (CAS: 2205-78-9) is a synthetic steroid derivative and a known impurity of Norethindrone Acetate, a progestin used in hormonal therapies . Its molecular formula is C₂₄H₃₀O₄ (MW: 382.49 g/mol), featuring two acetyl groups at the 6β and 17α positions on the norethindrone backbone . As an impurity, it is critical in pharmaceutical quality control, with purity standards exceeding 95% (HPLC) . Structurally, it differs from the parent drug (Norethindrone Acetate, C₂₂H₂₈O₃) by an additional acetyl group at the 6β position, altering lipophilicity and metabolic stability .

Properties

Molecular Formula

C24H30O4

Molecular Weight

382.5 g/mol

IUPAC Name

[(6R,8R,9S,10R,13S,14S,17R)-6-acetyl-17-ethynyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate

InChI

InChI=1S/C24H30O4/c1-5-24(28-15(3)26)11-9-22-21-13-19(14(2)25)20-12-16(27)6-7-17(20)18(21)8-10-23(22,24)4/h1,12,17-19,21-22H,6-11,13H2,2-4H3/t17-,18-,19+,21-,22+,23+,24+/m1/s1

InChI Key

HAOSCSLOOIYAJH-QTUOJBIFSA-N

Isomeric SMILES

CC(=O)[C@@H]1C[C@@H]2[C@H](CC[C@]3([C@H]2CC[C@]3(C#C)OC(=O)C)C)[C@@H]4C1=CC(=O)CC4

Canonical SMILES

CC(=O)C1CC2C(CCC3(C2CCC3(C#C)OC(=O)C)C)C4C1=CC(=O)CC4

Origin of Product

United States

Preparation Methods

The synthesis of 6beta,17-Norethindrone Diacetate typically involves multiple steps starting from 19-nor-4-androstenedione. The process includes protection, ethynylation, hydrolysis, and esterification . The reaction conditions are generally mild, which helps in reducing the formation of impurities and makes the process suitable for industrial production. The overall conversion rate is high, and the method is simple and convenient to operate.

Chemical Reactions Analysis

6beta,17-Norethindrone Diacetate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Scientific Research Applications

6beta,17-Norethindrone Diacetate is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a reference material for analytical studies. In biology, it is used to study the effects of steroidal compounds on cellular processes. In medicine, it is used in the development of hormonal therapies and contraceptives .

Mechanism of Action

The mechanism of action of 6beta,17-Norethindrone Diacetate involves its interaction with progesterone receptors. Once absorbed, it is deacetylated to norethindrone, which then binds to progesterone receptors in target tissues. This binding inhibits the secretion of luteinizing hormone and follicle-stimulating hormone, thereby preventing ovulation and altering the endometrial lining .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key differences between 6β,17-Norethindrone Diacetate and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Functional Groups Key Features
6β,17-Norethindrone Diacetate C₂₄H₃₀O₄ 382.49 2205-78-9 6β-acetyl, 17α-acetyl Diacylated derivative; increased lipophilicity
6β-Hydroxy Norethindrone Acetate C₂₂H₂₈O₄ 356.46 6856-27-5 6β-hydroxy, 17α-acetyl Mono-acylated with hydroxylation; lower stability vs. diacetate
6α-Hydroxy Norethindrone Acetate C₂₂H₂₈O₄ 356.46 6856-28-6 6α-hydroxy, 17α-acetyl Stereoisomer of 6β-hydroxy; differing metabolic pathways
6-Keto Norethindrone Acetate C₂₂H₂₆O₄ 354.44 438244-27-0 6-keto, 17α-acetyl Oxidized derivative; potential for altered receptor binding
Androst-4-en-3-one, 6β,17β-diOH Diacetate C₂₃H₃₂O₅ 388.50 2098-51-3 6β-acetyl, 17β-acetyl Androstane backbone; distinct steroid class
Key Observations:
  • Stability: Hydroxylated variants (e.g., 6β-Hydroxy Norethrone Acetate) are more prone to degradation than acetylated forms .
  • Stereochemistry : The 6α vs. 6β configuration influences metabolic clearance; 6α-hydroxy derivatives may exhibit faster elimination .

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